molecular formula C13H15ClN2O2S3 B4563025 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No.: B4563025
M. Wt: 362.9 g/mol
InChI Key: UQBLCHOYWDIPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a useful research compound. Its molecular formula is C13H15ClN2O2S3 and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.9984189 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Drug Research

The study of the metabolism and disposition of drugs is a critical aspect of pharmacology and toxicology. For instance, Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, is extensively studied for its absorption, metabolism, and excretion in humans. The study reveals the detailed pathway of how Venetoclax is metabolized and cleared from the body, indicating the importance of understanding the metabolic fate of therapeutic agents (Liu et al., 2017).

Innovative Diagnostic Tools for Cancer Research

In cancer research, novel compounds play a pivotal role in the development of diagnostic tools. A study introduced [18F]DASA-23, a radiopharmaceutical designed to measure pyruvate kinase M2 levels by positron emission tomography (PET), highlighting its application in glioma imaging. The study evaluates the potential of [18F]DASA-23 to differentiate between low-grade and high-grade gliomas, demonstrating the compound's utility in non-invasive cancer diagnosis (Patel et al., 2019).

Understanding Drug Mechanisms and Receptor Targeting

The development of drugs targeting specific receptors is a key area of pharmaceutical research. For example, the investigation of 5-Hydroxytryptamine1A (5-HT1A) receptor occupancy by novel antagonists provides insights into the mechanisms of action and potential therapeutic applications for anxiety and mood disorders. Such studies are crucial for the design of drugs with targeted effects and minimal side effects (Rabiner et al., 2002).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S3/c14-12-3-4-13(20-12)21(17,18)16-7-5-15(6-8-16)10-11-2-1-9-19-11/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBLCHOYWDIPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Reactant of Route 6
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.